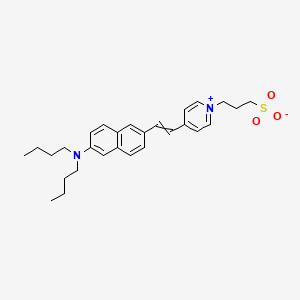
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is a fluorescent dye commonly used for monitoring membrane potential. This compound is known for its ability to change fluorescence in response to variations in cell membrane potential, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate typically involves the following steps:
Formation of the naphthalene derivative: The initial step involves the synthesis of a naphthalene derivative by introducing a dibutylamino group to the naphthalene ring.
Vinylation: The naphthalene derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Pyridinium formation: The vinylated naphthalene derivative is reacted with a pyridine derivative to form the pyridinium salt.
Sulfonation: Finally, the compound undergoes sulfonation to introduce the sulfonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the naphthalene ring.
Reduction: Reduction reactions can occur, particularly affecting the pyridinium moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce reduced pyridinium compounds. Substitution reactions result in the formation of various substituted derivatives.
科学研究应用
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane potential and other chemical properties.
Biology: Employed in cell biology to monitor changes in cell membrane potential, which is crucial for understanding cellular processes.
Medicine: Utilized in medical research to investigate the effects of drugs on cell membrane potential and to study disease mechanisms.
Industry: Applied in the development of sensors and diagnostic tools that rely on changes in fluorescence to detect various analytes
作用机制
The mechanism of action of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate involves its ability to integrate into cell membranes and respond to changes in membrane potential. The compound’s fluorescence changes proportionally to the membrane potential, allowing researchers to monitor these changes in real-time. The molecular targets include cell membrane components, and the pathways involved are related to the electrochemical gradients across the membrane.
相似化合物的比较
Similar Compounds
Di-8-ANEPPS: Another fluorescent dye used for similar applications but with different spectral properties.
RH-237: A voltage-sensitive dye with distinct absorption and emission characteristics.
JC-1: A dye used to assess mitochondrial membrane potential, differing in its mechanism of action and applications.
Uniqueness
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is unique due to its specific spectral properties, which make it particularly suitable for monitoring membrane potential changes with high sensitivity and accuracy. Its ability to integrate into cell membranes and provide real-time fluorescence changes sets it apart from other similar compounds.
属性
IUPAC Name |
3-[4-[2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
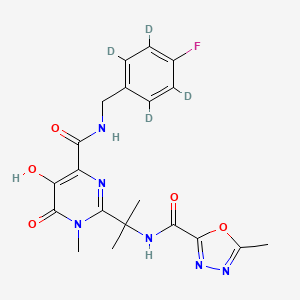
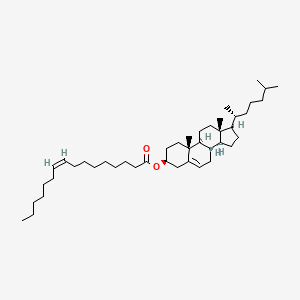
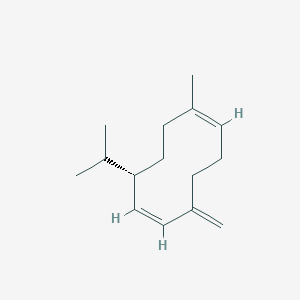
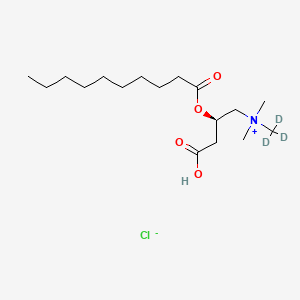

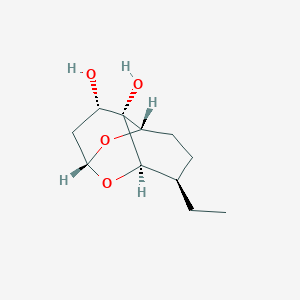
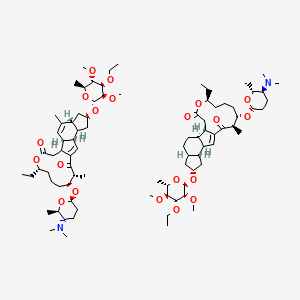
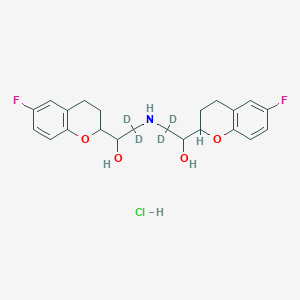
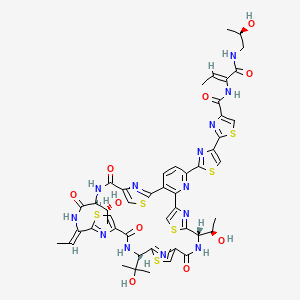
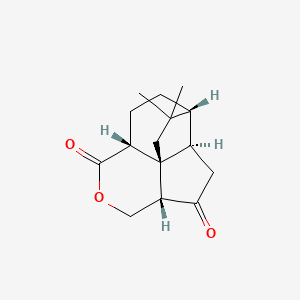
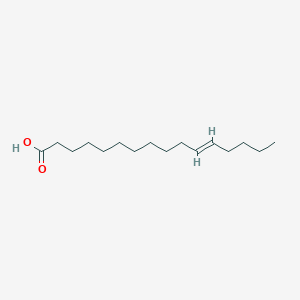
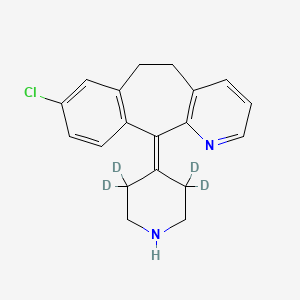
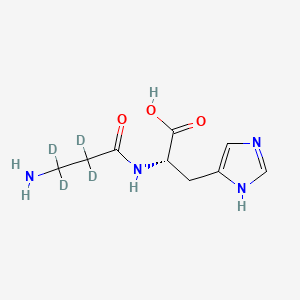
![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)
